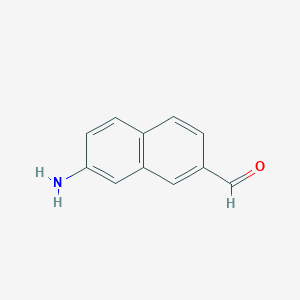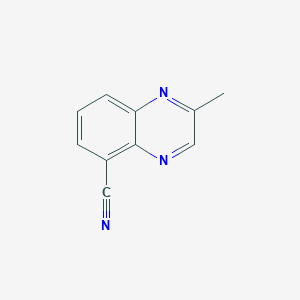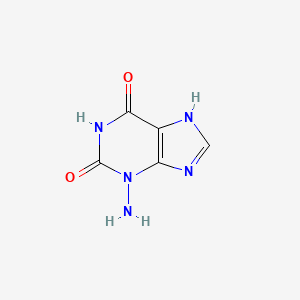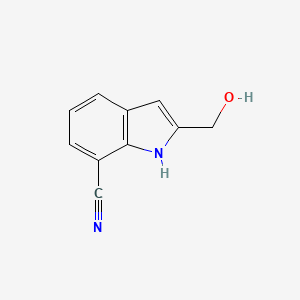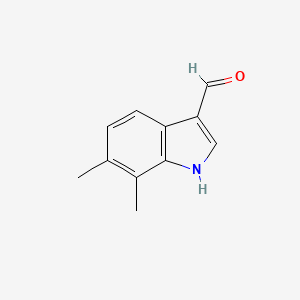
6,7-dimethyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives, including this compound, are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1H-indole-3-carbaldehyde typically involves the functionalization of the indole ring. One common method is the regioselective construction of the indole nucleus followed by functional group transformations. For instance, the synthesis might start with 5,6,7-tribromoindole, which undergoes a regioselective cycloaddition to form the indole core. Subsequent reactions, such as Stille cross-coupling, introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve multicomponent reactions (MCRs), which are high-yielding, operationally friendly, and time- and cost-effective. MCRs allow for the convergent synthesis of complex molecules from simple starting materials, reducing the need for intermediate purification and minimizing solvent use .
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation.
Major Products
Oxidation: Indole-3-carboxylic acid.
Reduction: 6,7-Dimethyl-1H-indole-3-methanol.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6,7-Dimethyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Biology: Indole derivatives are studied for their roles in cell signaling and as potential therapeutic agents.
Medicine: It is investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-dimethyl-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. For example, indole derivatives can act as receptor agonists or inhibitors, modulating biological pathways such as the aryl hydrocarbon receptor pathway, which is involved in immune response regulation . The compound’s effects are mediated through its ability to form covalent bonds with target proteins, altering their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties and biological activities.
1,7-Dimethyl-1H-indole-3-carbaldehyde: Another derivative with slight structural differences that can affect its reactivity and applications.
Uniqueness
6,7-Dimethyl-1H-indole-3-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 6 and 7 can enhance its stability and modify its interaction with biological targets compared to other indole derivatives .
Propriétés
Formule moléculaire |
C11H11NO |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
6,7-dimethyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(6-13)5-12-11(10)8(7)2/h3-6,12H,1-2H3 |
Clé InChI |
YAOSDNRJZXXVCG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=CN2)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4H-Cyclopenta[b]quinoxaline](/img/structure/B11915817.png)
![Endo-N,9-dimethyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B11915820.png)
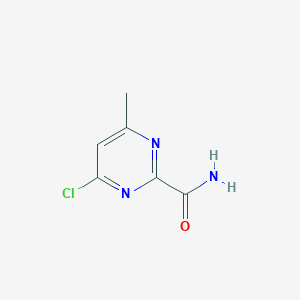
![6,7,8,9-Tetrahydro-1H-imidazo[4,5-f]quinoline](/img/structure/B11915824.png)

![7,8-dihydro-6H-pyrrolo[2,3-g]quinoxaline](/img/structure/B11915840.png)

